Bufol

Description

Properties

CAS No. |

16991-60-9 |

|---|---|

Molecular Formula |

C27H48O5 |

Molecular Weight |

452.7 g/mol |

IUPAC Name |

(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |

InChI |

InChI=1S/C27H48O5/c1-16(6-5-10-25(2,32)15-28)19-7-8-20-24-21(14-23(31)27(19,20)4)26(3)11-9-18(29)12-17(26)13-22(24)30/h16-24,28-32H,5-15H2,1-4H3/t16-,17-,18-,19-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |

InChI Key |

XZDHXPDYLPEFQI-GIQUADRUSA-N |

SMILES |

CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Synonyms |

5α-Bufol |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of 5alpha-bufol?

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5alpha-Bufol, a naturally occurring steroid, is a molecule of interest within the field of biochemistry and pharmacology. This technical guide provides a comprehensive overview of the current scientific understanding of 5alpha-bufol, with a focus on its chemical structure. While extensive research exists on the broader class of 5-alpha-reductase inhibitors, specific data regarding 5alpha-bufol's quantitative biological activity, detailed experimental protocols for its synthesis or isolation, and its precise signaling pathways are not extensively documented in publicly available scientific literature. This guide presents the confirmed structural details of 5alpha-bufol and contextualizes its potential biological role based on related compounds.

Chemical Structure of 5alpha-Bufol

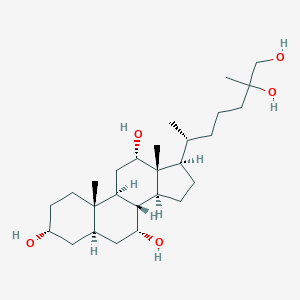

5alpha-Bufol is chemically identified as 5alpha-Cholestane-3alpha,7alpha,12alpha,25,26-pentol . Its molecular formula is C27H48O5.

The structure of 5alpha-bufol is characterized by a cholestane (B1235564) steroid nucleus with a specific stereochemistry at the A/B ring junction, designated as "5-alpha." This configuration results in a relatively planar structure compared to its 5-beta isomer. The molecule is further distinguished by the presence of five hydroxyl (-OH) groups at positions 3-alpha, 7-alpha, 12-alpha, 25, and 26.

Key Structural Features:

-

Steroid Nucleus: A four-ring core structure typical of steroids.

-

5-alpha Configuration: The hydrogen atom at the 5th carbon position is in the alpha orientation (projecting below the plane of the rings).

-

Hydroxylation Pattern: Hydroxyl groups are located at C-3 (alpha), C-7 (alpha), C-12 (alpha), C-25, and C-26.

Below is a 2D representation of the chemical structure of 5alpha-bufol.

Figure 1. 2D Chemical Structure of 5alpha-Bufol (5alpha-Cholestane-3alpha,7alpha,12alpha,25,26-pentol).

Quantitative Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the biological activity of 5alpha-bufol, such as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against specific enzymes like 5-alpha-reductase. Further research is required to determine these key pharmacological parameters.

Experimental Protocols

Signaling Pathways

Currently, there are no published studies that specifically delineate the signaling pathways modulated by 5alpha-bufol. Given its structural similarity to other 5-alpha-reduced steroids, it is plausible that 5alpha-bufol may interact with pathways regulated by the enzyme 5-alpha-reductase. This enzyme is crucial in androgen and estrogen metabolism, as well as bile acid biosynthesis.[5]

The 5-alpha-reductase enzyme converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). DHT then binds to the androgen receptor, initiating a signaling cascade that regulates gene expression.

Hypothetical Workflow for Investigating 5alpha-Bufol's Effect on 5-alpha-Reductase Signaling:

Figure 2. A proposed experimental workflow to investigate the inhibitory potential of 5alpha-bufol on 5-alpha-reductase and its downstream cellular effects.

Conclusion and Future Directions

5alpha-Bufol, or 5alpha-Cholestane-3alpha,7alpha,12alpha,25,26-pentol, is a structurally defined steroid. However, a significant gap exists in the scientific literature regarding its specific biological activities and mechanisms of action. Future research should focus on:

-

Quantitative Biological Assays: Determining the IC50 and Ki values of 5alpha-bufol against different isoforms of 5-alpha-reductase.

-

Synthesis and Isolation: Developing and publishing robust and reproducible protocols for the synthesis and isolation of 5alpha-bufol to enable further research.

-

Signaling Pathway Elucidation: Investigating the specific molecular targets and signaling cascades affected by 5alpha-bufol in relevant cell models.

-

In Vivo Studies: Assessing the physiological and pharmacological effects of 5alpha-bufol in animal models.

Addressing these research gaps will be crucial for understanding the potential therapeutic applications of 5alpha-bufol and for advancing the field of steroid biochemistry and drug development.

References

- 1. Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and 5beta-cholestane-3alpha, 7alpha, 245, 25-pentol. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Bufadienolides: A Technical Guide to Their Discovery, Origin, and Biological Significance

For Immediate Release

This whitepaper provides a comprehensive technical overview of bufadienolides, a class of potent cardioactive steroids. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the discovery, natural origins, and significant biological activities of these compounds, with a focus on prominent examples such as bufalin (B1668032) and cinobufagin. The information presented herein is a synthesis of established scientific literature, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways.

Introduction: The Emergence of Bufadienolides

The term "Bufol," as initially queried, corresponds in the PubChem database to the chemical entity 5alpha-Cholestane-3alpha,7alpha,12alpha,25,26-pentol, an animal metabolite with limited documented research.[1] However, the prefix "Bufo" is strongly associated with a well-established and pharmacologically significant class of compounds known as bufadienolides . These are C-24 steroid derivatives characterized by a six-membered lactone ring at the C-17 position.[2]

The history of bufadienolides is intertwined with traditional medicine, most notably the Chinese medicine preparation known as 'Chan'su'.[3][4] This remedy, derived from the dried venom secretions of toads, typically from the Bufo genus, has been used for centuries to treat a variety of ailments, including cancer, inflammation, and heart conditions.[2][4] The primary active constituents of Chan'su are bufadienolides, which are responsible for its diverse pharmacological effects.[3] The first bufadienolide, scillaren (B1171841) A, was isolated in 1933 from the Egyptian squill, highlighting that these compounds are also found in certain plants.[2]

Bufadienolides exert their biological effects primarily through the inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane protein responsible for maintaining cellular ion gradients.[2] This inhibition leads to a cascade of downstream effects, making these compounds potent cardiotonic agents and, more recently, subjects of intense investigation for their anticancer properties.[5][6][7]

Natural Origin and Discovery Workflow

The primary natural source of many pharmacologically studied bufadienolides is the venom of toads belonging to the genus Bufo, such as Bufo bufo gargarizans.[6] These compounds are also found in the eggs and skin of these toads.[8][9] The discovery and isolation of individual bufadienolides from this complex natural matrix follows a general workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Bufalin for an innovative therapeutic approach against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bufalin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Bufalin - Wikipedia [en.wikipedia.org]

- 8. Chemical profiling and cytotoxicity assay of bufadienolides in toad venom and toad skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bufadienolides from the Eggs of the Toad Bufo bufo gargarizans and Their Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Bufol Action in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufol, a term encompassing bufalin (B1668032) and its derivatives, represents a class of cardiotonic steroids isolated from the traditional Chinese medicine Chan'su.[1] These compounds have garnered significant attention in oncological research for their potent anticancer activities across a wide range of malignancies, including lung, liver, prostate, gastric, colon, and pancreatic cancers.[1][2] this compound's therapeutic potential stems from its ability to modulate a complex network of intracellular signaling pathways, ultimately leading to cell cycle arrest, apoptosis, necroptosis, and autophagy.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action in mammalian cells, supported by quantitative data, detailed experimental protocols, and visual signaling pathway diagrams.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes. The primary mechanisms include the induction of programmed cell death (apoptosis and necroptosis), modulation of autophagy, and induction of endoplasmic reticulum (ER) stress.

Induction of Apoptosis

Apoptosis, or Type I programmed cell death, is a major mechanism by which this compound eliminates cancer cells.[4] This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: this compound disrupts the mitochondrial membrane potential by altering the expression of Bcl-2 family proteins. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytosol.[5][6] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates like PARP and subsequent DNA fragmentation.[5][6]

Extrinsic Pathway: this compound can also trigger the extrinsic apoptotic pathway by upregulating the expression of the Fas death receptor.[6] This leads to the activation of caspase-8 and -10, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.[6]

Induction of Necroptosis

In cancer cells that have developed resistance to apoptosis, this compound can induce an alternative form of programmed cell death known as necroptosis.[3] This pathway is activated when caspase-8 is functionally lost or inhibited.[3] this compound treatment upregulates the expression of TNF-α, TNFR1, and RIPK1.[3] In the absence of active caspase-8, RIPK1 interacts with RIPK3 and MLKL to form the necrosome complex, which executes necroptotic cell death.[3]

Modulation of Autophagy

Autophagy, or Type II programmed cell death, is another cellular process significantly influenced by this compound. In some cancer cell types, such as human colon cancer cells, this compound induces autophagy-mediated cell death.[7] This process is linked to the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.[7] JNK activation increases the expression of autophagy-related genes like ATG5 and Beclin-1.[7] However, in other contexts, such as glioma cells, autophagy can play a cytoprotective role against this compound-induced ER stress and apoptosis.[8]

Endoplasmic Reticulum (ER) Stress

This compound has been shown to induce ER stress in glioma cells, contributing to apoptosis.[8] This is evidenced by the upregulation of ER stress markers such as GRP78 and CHOP, and the phosphorylation of PERK and eIF2α.[8] The PERK/eIF2α/CHOP signaling pathway plays a crucial role in mediating this compound-induced apoptosis and also precedes the induction of autophagy.[8]

Cell Cycle Arrest

This compound can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G1 phase.[1][5] This is achieved by modulating the expression of cell cycle regulatory proteins. For instance, in human non-small cell lung cancer A549 cells, bufalin enhances the protein levels of p53 and p21WAF1 while reducing the expression of cyclin D1.[5]

Disruption of DNA Damage Response

In human lung cancer cells, bufalin has been shown to induce DNA damage while simultaneously inhibiting DNA repair mechanisms.[9] It suppresses the protein levels of key DNA damage response (DDR) players such as DNA-PK, BRCA1, and p53.[9] While it upregulates the gene expression of ATM and ATR, which are sensors in the DDR pathway, the overall effect is a compromised ability of the cancer cell to repair DNA damage, leading to cell death.[9]

Inhibition of Lipid Droplet Accumulation

In mouse macrophages, bufalin has been found to inhibit the accumulation of lipid droplets by selectively inhibiting the synthesis of cholesteryl ester (CE).[10] It appears to achieve this by inhibiting the postlysosomal metabolism of cholesterol without significantly affecting the key enzyme in CE synthesis, acyl-CoA:cholesterol acyltransferase (ACAT).[10]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various mammalian cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (nM) | Treatment Duration (h) | Reference |

| Caki-1 | Renal Carcinoma | 43.68 ± 4.63 | 12 | [11] |

| Caki-1 | Renal Carcinoma | 27.31 ± 2.32 | 24 | [11] |

| Caki-1 | Renal Carcinoma | 18.06 ± 3.46 | 48 | [11] |

| U87MG | Glioblastoma | 80 - 160 | 24 - 48 | [2] |

| U-87 | Glioblastoma | ~1000 | 24 | [2] |

| U-373 | Glioblastoma | ~1000 | 24 | [2] |

| U251 | Glioblastoma | 250 | 48 | [2] |

| U87MG | Glioblastoma | 150 | 48 | [2] |

| U87 | Glioblastoma | 50 - 120 | Not Specified | [2] |

| U251 | Glioblastoma | 50 - 120 | Not Specified | [2] |

| LN229 | Glioblastoma | 50 - 120 | Not Specified | [2] |

| A172 | Glioblastoma | 50 - 120 | Not Specified | [2] |

| U118 | Glioblastoma | 50 - 120 | Not Specified | [2] |

| Cell Line | Cancer Type | Treatment | Protein/Gene | Change | Reference |

| NCI-H460 | Lung Cancer | Bufalin | DNA-PK, BRCA1, 14-3-3 σ, MDC1, MGMT, p53 (protein) | Suppressed | [9] |

| NCI-H460 | Lung Cancer | Bufalin | Phosphorylated p53 | Activated | [9] |

| NCI-H460 | Lung Cancer | Bufalin | ATM, ATR, BRCA1, DNA-PK (mRNA) | Up-regulated | [9] |

| NCI-H460 | Lung Cancer | Bufalin | p53, 14-3-3 σ (mRNA) | Suppressed | [9] |

| U-87, U-373 | Glioma | Bufalin | TNF-α, TNFR1, RIPK1 | Up-regulated | [3] |

| U-87, U-373 | Glioma | Bufalin | cIAP1, cIAP2 | Decreased | [3] |

| HT-29, Caco-2 | Colon Cancer | Bufalin | ATG5, Beclin-1 | Increased | [7] |

| Caki-1 | Renal Carcinoma | Bufalin | PI3K, MAPK | Reduced | [11] |

| A549 | Lung Cancer | Bufalin | Bcl-2/Bax ratio, Cyclin D1, COX-2 | Reduced | [5] |

| A549 | Lung Cancer | Bufalin | Cytosolic cytochrome c, Caspase-3, PARP-1, p53, p21WAF1 | Enhanced | [5] |

| A549 | Lung Cancer | Bufalin | VEGFR1, VEGFR2, EGFR, c-Met | Reduced | [5] |

| A549 | Lung Cancer | Bufalin | Akt, NF-κB, p44/42 MAPK, p38 MAPK | Inhibited | [5] |

| U87MG | Glioma | Bufalin | Phosphorylated AMPK | Up-regulated | [2] |

| U87MG | Glioma | Bufalin | Phosphorylated mTOR | Down-regulated | [2] |

| HepG2 | Hepatocellular Carcinoma | Bufalin | Beclin-1, LC3-II | Enhanced | [4] |

| HepG2 | Hepatocellular Carcinoma | Bufalin | p62, mTOR signaling | Decreased | [4] |

| HepG2 | Hepatocellular Carcinoma | Bufalin | Phosphorylated AMPK | Promoted | [4] |

| U87MG | Glioma | Bufalin | CHOP, GRP78 | Up-regulated | [8] |

| U87MG | Glioma | Bufalin | Phosphorylated PERK, eIF2α | Augmented | [8] |

| HepG2 | Hepatocellular Carcinoma | Bufalin/Cinobufagin (B1669057) | Bax, Fas | Up-regulated | [6] |

| HepG2 | Hepatocellular Carcinoma | Bufalin/Cinobufagin | Bcl-2 | Down-regulated | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time periods (e.g., 12, 24, 48 hours).[11]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, etc.) overnight at 4°C.[5][6]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Harvest cells after this compound treatment by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Immunoprecipitation (IP)

IP is used to isolate a specific protein out of a complex mixture using an antibody that specifically binds to that particular protein.

-

Cell Lysis: Lyse this compound-treated cells in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the protein of interest (e.g., to detect the formation of the necrosome complex) overnight at 4°C.[3][12]

-

Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound's mechanism of action.

References

- 1. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]

- 3. Bufalin Induces Glioma Cell Death by Apoptosis or Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects of bufalin on human hepatocellular carcinoma HepG2 cells: roles of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of bufalin on the proliferation of human lung cancer cells and its molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bufalin induces autophagy-mediated cell death in human colon cancer cells through reactive oxygen species generation and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bufalin Induces the Interplay between Apoptosis and Autophagy in Glioma Cells through Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bufalin induces cell death in human lung cancer cells through disruption of DNA damage response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of action of bufalin in inhibition of lipid droplet accumulation in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic Targets of Bufalin on Renal Carcinoma and Mechanisms: Experimental Validation of Network Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bufalin Induces Glioma Cell Death by Apoptosis or Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Bufalin and its Metabolites: A Technical Guide for Researchers

An In-depth Examination of Anticancer, Cardiotonic, and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufalin (B1668032), a prominent bufadienolide cardiac glycoside isolated from toad venom, has garnered significant scientific interest due to its potent and diverse biological activities. Following administration, bufalin undergoes extensive metabolism, giving rise to a series of metabolites that also exhibit significant pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of bufalin and its major metabolites, with a focus on their anticancer, cardiotonic, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for essential biological assays, and visualizes the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Bufalin is a C-24 steroid and a major active component of "Chan'su," a traditional Chinese medicine derived from the dried venom of toads such as Bufo bufo gargarizans.[1] For centuries, Chan'su has been utilized in clinical practice in China for the treatment of various ailments, including cancer.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the therapeutic effects of bufalin and its derivatives, revealing a complex interplay with fundamental cellular processes. The primary mechanism of action for many cardiotonic steroids, including bufalin, is the inhibition of the Na+/K+-ATPase pump.[2] However, the biological effects of bufalin and its metabolites extend far beyond this single target, encompassing the modulation of numerous signaling pathways implicated in cell proliferation, apoptosis, inflammation, and cardiac function.

Metabolism of Bufalin

Bufalin is extensively metabolized in the body, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key player.[3] The metabolism involves several types of reactions, including hydroxylation, dehydrogenation, and epimerization. Some of the major metabolites of bufalin include:

-

3-keto-bufalin: An oxidative metabolite.

-

Marinobufagenin: A 5β-hydroxylated metabolite of resibufogenin (B1668039), which is also a bufadienolide.[3]

-

Telocinobufagin (B1681253): A hydroxylated derivative.

-

Gamabufotalin (B191282): Another key bufadienolide.

-

Resibufogenin: A related bufadienolide with its own metabolic profile.[4][5]

-

Cinobufagin: A closely related and potent bufadienolide.

These metabolites are not mere inactive byproducts; many retain or even exhibit enhanced biological activities compared to the parent compound. Understanding the metabolic fate of bufalin is therefore crucial for a complete picture of its pharmacological and toxicological profile.

Figure 1: Simplified metabolic pathways of bufalin.

Biological Activities and Mechanisms of Action

Anticancer Activity

The most extensively studied biological activity of bufalin and its metabolites is their potent anticancer effect against a wide range of human cancers. This activity is mediated through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Quantitative Data on Anticancer Activity

The cytotoxic effects of bufalin and its metabolites have been quantified in numerous cancer cell lines, with IC50 values often in the nanomolar range.

| Compound | Cancer Cell Line | IC50 (nM) | Assay Duration (hours) | Reference(s) |

| Bufalin | HCT-116 (Colon) | 12.82 ± 1.79 | Not Specified | [6] |

| SW620 (Colon) | 26.30 ± 2.50 | Not Specified | [6] | |

| U87MG (Glioblastoma) | 50 - 120 (range) | Not Specified | [7] | |

| U251 (Glioblastoma) | 50 - 120 (range) | Not Specified | [7] | |

| Cinobufagin | SW480 (Colon) | 35.47 | 48 | [8] |

| SW1116 (Colon) | 60.20 | 48 | [8] | |

| HCT116 (Colon) | 782.1 | 48 | [9] | |

| RKO (Colon) | 364.2 | 48 | [9] | |

| PC-9 (NSCLC) | 562.4 | 48 | [10] | |

| H460 (NSCLC) | 46.57 | 48 | [10] | |

| CAL-27 (OSCC) | ~26 | Not Specified | [11] | |

| Telocinobufagin | HL-60 (Leukemia) | 60 | Not Specified | [12] |

| HCT8 (Colon) | 60 | Not Specified | [12] | |

| SF295 (CNS) | 30 | Not Specified | [12] | |

| MDA-MB-435 (Melanoma) | 110 | Not Specified | [12] | |

| Resibufogenin | HUVEC | 3,000 | Not Specified | [13] |

Signaling Pathways in Anticancer Activity

-

PI3K/Akt/mTOR Pathway: Bufalin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Inhibition of this pathway leads to decreased phosphorylation of Akt and mTOR, ultimately inducing apoptosis in cancer cells.

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by bufalin.

-

STAT3 Pathway: Cinobufagin and telocinobufagin have been demonstrated to exert their anticancer effects by inhibiting the STAT3 signaling pathway.[9][10] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Inhibition of STAT3 phosphorylation and its downstream targets by these metabolites leads to the suppression of tumor growth.

-

VEGFR-2 Signaling: Gamabufotalin has been found to inhibit angiogenesis by suppressing the VEGFR-2 signaling pathway.[14][15] By binding to the ATP-binding site of VEGFR-2, gamabufotalin inhibits its phosphorylation, thereby blocking downstream signaling cascades that are crucial for the formation of new blood vessels that supply tumors.

Cardiotonic Activity

As cardiac glycosides, bufalin and its metabolites exhibit positive inotropic effects, meaning they increase the force of myocardial contraction. This activity is primarily attributed to their inhibition of the Na+/K+-ATPase in cardiomyocytes.

Quantitative Data on Cardiotonic and Related Activities

| Compound | Target/Assay | IC50 / EC50 / Kd (nM) | Reference(s) |

| Bufalin | Na+/K+-ATPase (α1 subunit) | 42.5 (Kd) | [16] |

| Na+/K+-ATPase (α2 subunit) | 45.0 (Kd) | [16] | |

| Na+/K+-ATPase (α3 subunit) | 40.0 (Kd) | [16] | |

| hERG K+ channels | 24,830 (IC50) | [17] | |

| Telocinobufagin | Pig Kidney Na+/K+-ATPase | 200 (IC50) | [18][19] |

| Human Kidney Na+/K+-ATPase | 44.2 (IC50) | [12] | |

| Marinobufagenin | Pig Kidney Na+/K+-ATPase | 3,400 (IC50) | [18][19] |

Mechanism of Cardiotonic Activity

Inhibition of the Na+/K+-ATPase by bufalin and its metabolites leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX) in its forward mode, leading to an accumulation of intracellular calcium. The elevated intracellular calcium enhances the contractility of cardiac muscle cells.

Figure 3: Mechanism of cardiotonic activity of bufalin metabolites.

Anti-inflammatory Activity

Bufalin and its metabolites also possess significant anti-inflammatory properties. These effects are mediated by the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[20][21]

Signaling Pathways in Anti-inflammatory Activity

-

NF-κB Pathway: Bufalin has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[22] By preventing the degradation of IκBα, bufalin blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Gamabufotalin also suppresses the NF-κB pathway by targeting IKKβ.[23][24]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of bufalin and its metabolites on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Bufalin or metabolite stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[8]

-

Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8][9]

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[9]

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Na+/K+-ATPase Inhibition Assay

This assay measures the inhibitory effect of bufalin and its metabolites on the activity of the Na+/K+-ATPase enzyme.

Materials:

-

Purified Na+/K+-ATPase (e.g., from pig kidney)

-

Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

-

ATP solution

-

Malachite green reagent for phosphate (B84403) detection

-

Test compounds (bufalin or metabolites)

Procedure:

-

Pre-incubate the purified Na+/K+-ATPase with various concentrations of the test compound in the reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

-

Determine the enzyme activity as a percentage of the control (no inhibitor) and calculate the IC50 value.[2]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine changes in protein expression or phosphorylation.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel Bufalin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of phase I metabolism of resibufogenin and evaluation of the metabolic effects on its antitumor activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resibufogenin - Wikipedia [en.wikipedia.org]

- 5. Resibufogenin: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bufalin induces apoptosis via mitochondrial ROS-mediated caspase-3 activation in HCT-116 and SW620 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]

- 8. Cinobufagin-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Resibufogenin Suppresses Triple-Negative Breast Cancer Angiogenesis by Blocking VEGFR2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gamabufotalin, a major derivative of bufadienolide, inhibits VEGF-induced angiogenesis by suppressing VEGFR-2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gamabufotalin, a major derivative of bufadienolide, inhibits VEGF-induced angiogenesis by suppressing VEGFR-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Bufalin, a bufanolide steroid from the parotoid glands of the Chinese toad, suppresses hERG K+ currents expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Telocinobufagin and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Telocinobufagin and Marinobufagin Produce Different Effects in LLC-PK1 Cells: A Case of Functional Selectivity of Bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bufadienolides originated from toad source and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Gamabufotalin, a bufadienolide compound from toad venom, suppresses COX-2 expression through targeting IKKβ/NF-κB signaling pathway in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bufol Signaling Pathway

Disclaimer: The "Bufol signaling pathway" described in this document is a hypothetical construct created to demonstrate the principles of signal transduction analysis and reporting. All components, data, and experimental results are illustrative and not based on established biological findings.

Introduction

The this compound signaling pathway is a recently conceptualized signaling cascade primarily involved in promoting cellular proliferation and inhibiting apoptosis in response to the novel peptide ligand, this compound. This pathway is initiated by the binding of this compound to its cognate receptor, the this compound Receptor (BFR), a member of the receptor tyrosine kinase (RTK) family. Upon activation, BFR triggers a downstream cascade involving a series of phosphorylation events, ultimately leading to the activation of the transcription factor BTF3 and the regulation of target gene expression. Understanding this pathway is critical for exploring its potential as a therapeutic target in regenerative medicine and oncology.

Core Pathway Components

The this compound signaling pathway is comprised of a ligand, a transmembrane receptor, and a series of intracellular effector molecules that propagate the signal from the cell membrane to the nucleus.

-

Ligand (this compound): A 7.2 kDa peptide hormone.

-

Receptor (BFR): A 130 kDa single-pass transmembrane receptor tyrosine kinase. It possesses an extracellular ligand-binding domain, a transmembrane helix, and an intracellular domain with intrinsic kinase activity.

-

Adaptor Protein (BSAP): A 45 kDa protein containing an SH2 domain, which recognizes and binds to phosphorylated tyrosine residues on the activated BFR.

-

Upstream Kinase (BUK1): A 68 kDa serine/threonine kinase that is recruited and activated by BSAP.

-

Downstream Kinase (BDK2): A 55 kDa kinase that is a direct substrate of BUK1. Phosphorylation by BUK1 activates BDK2.

-

Transcription Factor (BTF3): A 90 kDa transcription factor that is phosphorylated and activated by BDK2. Activated BTF3 translocates to the nucleus to regulate gene expression.

Mechanism of Action

The signal transduction through the this compound pathway follows a well-defined sequence of events, illustrated in the diagram below.

An In-Depth Technical Guide on the Cellular Targets of Bufadienolides: A Focus on the Well-Characterized Compound Bufalin

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the cellular targets of bufadienolides, with a specific focus on bufalin (B1668032) , a representative and extensively studied member of this class of compounds. Our comprehensive search of the scientific literature has revealed a significant scarcity of specific data pertaining to "5alpha-bufol." Consequently, the detailed quantitative data, specific experimental protocols, and pathway visualizations requested for 5alpha-bufol could not be generated.

However, to provide a valuable resource within your area of interest, we have compiled an in-depth guide on the cellular targets and mechanisms of action of bufalin. Bufalin shares the core bufadienolide steroid structure and is known for its potent anticancer and cardiotonic activities. The principles and methodologies described herein are likely applicable to the study of other, less-characterized bufadienolides.

Primary Cellular Target: Na+/K+-ATPase

The most well-documented cellular target of bufalin and other cardiotonic steroids is the Na+/K+-ATPase pump , an integral membrane protein essential for maintaining cellular ion homeostasis.[1][2][3]

Mechanism of Action:

Bufalin binds to the α-subunit of the Na+/K+-ATPase, inhibiting its enzymatic activity.[1] This inhibition disrupts the pumping of three sodium ions out of the cell and two potassium ions into the cell, leading to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. This cascade of ionic dysregulation is a key trigger for many of the downstream cellular effects of bufalin, including apoptosis and the activation of various signaling pathways.[1][2]

Key Signaling Pathways Modulated by Bufalin

Bufalin exerts its potent anti-cancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

Induction of Apoptosis

A primary mechanism of bufalin's anticancer activity is the induction of programmed cell death, or apoptosis.[4] This is achieved through the modulation of key proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Key Molecular Events in Bufalin-Induced Apoptosis:

-

Bcl-2 Family Proteins: Bufalin can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the former and leading to mitochondrial outer membrane permeabilization.

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade, leading to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular substrates and the execution of apoptosis.[4]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Bufalin has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[4]

Mechanism of Inhibition:

The precise mechanism of PI3K/Akt inhibition by bufalin is still under investigation but may involve the downstream effects of Na+/K+-ATPase inhibition and the resulting ionic and cellular stress. Inhibition of this pathway prevents the phosphorylation and activation of Akt, thereby promoting the activity of pro-apoptotic proteins that are normally suppressed by Akt.

Src Kinase and Downstream Pathways

Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, invasion, and metastasis. Bufalin has been identified as a potent inhibitor of steroid receptor coactivators (SRCs), including SRC-1 and SRC-3.[5]

Mechanism of Action:

Bufalin can promote the degradation of SRC proteins, leading to the downregulation of their downstream signaling pathways.[5] This can impact various cellular processes, including cell cycle progression and migration.

Quantitative Data for Bufalin

While specific quantitative data for 5alpha-bufol is not available, the following table summarizes typical inhibitory concentrations (IC50) for bufalin in various cancer cell lines, as reported in the literature. These values can vary depending on the cell line and the assay conditions.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CAPAN-2 | Pancreatic Cancer | 159.2 | [6] |

| MDA-MB-231 | Breast Cancer | Varies | [6] |

| MCF-7/ADR | Adriamycin-resistant Breast Cancer | Varies | [6] |

Experimental Protocols for Studying Bufadienolides

The following are general methodologies commonly employed in the investigation of the cellular targets and mechanisms of action of bufadienolides like bufalin.

Cell Viability and Apoptosis Assays

-

MTT Assay: To determine the cytotoxic effects and IC50 values of the compound. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

-

Western Blot Analysis: To detect changes in the expression levels of key apoptosis-related proteins such as Bcl-2 family members and cleaved caspases.

Target Engagement and Signaling Pathway Analysis

-

Na+/K+-ATPase Activity Assay: To measure the direct inhibitory effect of the compound on the enzymatic activity of the Na+/K+-ATPase. This can be done using purified enzyme preparations or cell lysates.

-

Western Blot Analysis for Signaling Proteins: To assess the phosphorylation status and total protein levels of key components of signaling pathways such as PI3K, Akt, and Src.

-

Immunoprecipitation and Kinase Assays: To investigate the direct interaction of the compound with specific kinases and to measure their activity.

Identification of Binding Partners

-

Affinity Chromatography: This technique can be used to identify direct binding partners of a compound. The compound of interest (e.g., a bufadienolide derivative with a linker) is immobilized on a solid support. A cell lysate is then passed over the support, and proteins that bind to the compound are retained and can be subsequently eluted and identified by mass spectrometry.

Conclusion

While the specific cellular targets of 5alpha-bufol remain to be elucidated, the extensive research on the related compound, bufalin, provides a robust framework for understanding the potential mechanisms of action of this class of molecules. The primary target is the Na+/K+-ATPase, with downstream effects on critical signaling pathways such as apoptosis, PI3K/Akt, and Src. The experimental approaches outlined in this guide provide a solid foundation for the future investigation of 5alpha-bufol and other novel bufadienolides in the context of drug discovery and development. Further research is warranted to isolate and characterize the specific biological activities of 5alpha-bufol.

References

- 1. Bufadienolides of Kalanchoe species: an overview of chemical structure, biological activity and prospects for pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor Activity and Apoptosis-regulation Mechanisms of Bufalin in Various Cancers: New Hope for Cancer Patients [journal.waocp.org]

- 5. Bufalin is a potent small-molecule inhibitor of the steroid receptor coactivators SRC-3 and SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives [frontiersin.org]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Bufuralol

Disclaimer: Initial searches for "Bufol" did not yield specific results for a compound with that exact name. The information presented in this guide is based on the extensive available literature for bufuralol (B1668043) , a well-researched beta-adrenoceptor antagonist. It is presumed that "this compound" is a synonym or misspelling of bufuralol.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bufuralol is a non-selective beta-adrenoceptor antagonist with partial agonist activity. It is a valuable tool in drug metabolism research, particularly as a probe substrate for the polymorphic cytochrome P450 enzyme, CYP2D6. Understanding the pharmacokinetics and metabolism of bufuralol is crucial for interpreting drug-drug interaction studies and for the preclinical and clinical development of new chemical entities metabolized by CYP2D6. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of bufuralol, along with detailed experimental protocols and relevant biological pathways.

Pharmacokinetics

The pharmacokinetic profile of bufuralol in humans is characterized by rapid oral absorption, extensive metabolism, and a relatively short half-life. The pharmacokinetics can exhibit significant inter-individual variability, largely due to the genetic polymorphism of its primary metabolizing enzyme, CYP2D6.

Absorption

Following oral administration, bufuralol is readily absorbed from the gastrointestinal tract. Peak plasma concentrations are typically observed within 1.5 to 2 hours post-dose.[1]

Distribution

Metabolism

Bufuralol is extensively metabolized, primarily in the liver. It is cleared almost entirely by biotransformation.[2] The metabolism of bufuralol is stereoselective, with different pathways favored for its enantiomers.

Excretion

Given that bufuralol is almost entirely cleared by metabolism, the renal excretion of the unchanged drug is expected to be minimal.[2] However, specific quantitative data on the percentage of the administered dose excreted unchanged in the urine (fe) is not available in the reviewed literature. Metabolites of bufuralol are excreted in the urine.

Data Presentation: Pharmacokinetic Parameters of Bufuralol

The following table summarizes the available quantitative pharmacokinetic data for bufuralol in humans. It is important to note that some parameters, such as oral bioavailability and volume of distribution, are not well-documented in the available public literature.

| Parameter | Value | Species | Notes |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | Human | Following oral administration.[1] |

| Plasma Elimination Half-Life (t½) | 2.61 ± 0.18 hours | Human | In extensive metabolizers.[1] |

| 4.85 ± 0.35 hours | Human | In a subset of subjects, suggesting slower metabolism.[1] | |

| Oral Bioavailability (F) | Not available | - | - |

| Volume of Distribution (Vd) | Not available | - | - |

| Percentage of Dose Excreted Unchanged in Urine (fe) | Not available | - | Expected to be very low due to extensive metabolism.[2] |

Metabolism of Bufuralol

The biotransformation of bufuralol is a key determinant of its pharmacokinetic profile and is characterized by the significant involvement of CYP2D6.

Metabolic Pathways

The primary metabolic pathway for bufuralol is the aliphatic hydroxylation of the side chain, leading to the formation of 1'-hydroxybufuralol (B194460). This metabolite is pharmacologically active. Other metabolic pathways include aromatic hydroxylation and conjugation.[2] The metabolism is stereoselective; the main pathway for (-)-bufuralol is aromatic hydroxylation, while (+)-bufuralol primarily undergoes conjugation.[2]

Role of Cytochrome P450 Enzymes

CYP2D6 is the principal enzyme responsible for the 1'-hydroxylation of bufuralol. Due to the high genetic polymorphism of the CYP2D6 gene, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which leads to significant variability in the clearance of bufuralol. In vitro studies have shown that other CYP isoforms, such as CYP2C19, may play a minor role in bufuralol metabolism, particularly in individuals with deficient CYP2D6 activity.

In Vitro Metabolism Kinetics

The kinetics of bufuralol 1'-hydroxylation have been characterized in human liver microsomes. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can vary depending on the specific liver microsome sample and experimental conditions.

| Enzyme | Parameter | Value |

| CYP2D6 | Km | 61 - 171 µM |

| Vmax | 3.2 - 5.8 nmol/mg protein/h |

Experimental Protocols

In Vitro Metabolism of Bufuralol in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of bufuralol metabolism.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Bufuralol hydrochloride

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS or HPLC with fluorescence detection

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLMs (typically 0.1-0.5 mg/mL protein), and varying concentrations of bufuralol.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzyme.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the formation of 1'-hydroxybufuralol using a validated LC-MS/MS or HPLC-fluorescence method.

-

Data Analysis: Determine the rate of metabolite formation and plot it against the substrate concentration. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of bufuralol.

Study Design:

-

Open-label, single-dose study in healthy adult volunteers.

-

Subjects are genotyped for CYP2D6 to assess the influence of genetic polymorphism.

Procedure:

-

Subject Screening and Enrollment: Recruit healthy volunteers who meet the inclusion and exclusion criteria. Obtain informed consent.

-

Dosing: Administer a single oral dose of bufuralol (e.g., 30 mg).

-

Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Separation: Process blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Urine Collection: Collect urine in fractions over a specified period (e.g., 0-8, 8-12, and 12-24 hours) to determine the excretion of metabolites.

-

Bioanalysis: Quantify the concentrations of bufuralol and its major metabolites (e.g., 1'-hydroxybufuralol) in plasma and urine using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental analysis.

Mandatory Visualizations

Metabolic Pathway of Bufuralol

The following diagram illustrates the primary metabolic transformation of bufuralol.

Beta-Adrenergic Receptor Signaling Pathway

As a beta-adrenoceptor antagonist, bufuralol exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of catecholamines (e.g., adrenaline) to beta-adrenergic receptors.

Conclusion

Bufuralol remains a cornerstone for in vitro and in vivo studies of CYP2D6 activity. Its pharmacokinetics are heavily influenced by the genetic polymorphism of this enzyme, leading to a wide range of metabolic capacities in the human population. While key pharmacokinetic parameters such as oral bioavailability and volume of distribution are not well-defined in the public literature, the extensive knowledge of its metabolic pathways and the availability of detailed experimental protocols make it an invaluable tool for drug development professionals and researchers in the field of drug metabolism and pharmacokinetics. Further studies to fully characterize its pharmacokinetic profile in humans would be beneficial.

References

In Vitro Effects of Bufotalin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufotalin, a cardiotoxic steroid isolated from the venom of toads of the Bufo genus, has garnered significant interest in oncology for its potent anti-tumor activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro effects of Bufotalin, focusing on its impact on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and visual representations of the key signaling pathways modulated by Bufotalin are presented to facilitate further research and drug development efforts in this promising area.

Data Presentation: Quantitative Effects of Bufotalin

The cytotoxic and anti-proliferative effects of Bufotalin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, apoptosis rates, and cell cycle distribution are summarized below.

Table 1: IC50 Values of Bufotalin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (nM) | Incubation Time (h) | Citation |

| Glioblastoma | U87 | 113.2 | 24 | [1] |

| U87 | 102.3 | 48 | [1] | |

| U251 | 199.5 | 24 | [1] | |

| U251 | 134 | 48 | [1] | |

| Colon Cancer | SW620 | 76.72 | 24 | [2] |

| SW620 | 34.05 | 48 | [2] | |

| SW620 | 16.7 | 72 | [2] | |

| Oral Squamous Cell Carcinoma | CAL 27 | ~125 | 24 | [3] |

Table 2: Effects of Bufotalin on Apoptosis in Cancer Cell Lines

| Cell Line | Bufotalin Concentration | Treatment Duration | Percentage of Apoptotic Cells (%) | Citation |

| MDA-MB-231 (TNBC) | 200 nM, 400 nM, 800 nM, 1000 nM | 72 h | Dose-dependent increase | [4] |

| HCC1937 (TNBC) | 200 nM, 400 nM, 800 nM, 1000 nM | 72 h | Dose-dependent increase | [4] |

| SW620 (Colon) | 80 nmol/L | Not Specified | 19.69 ± 1.63 | [2] |

| SW620 (Colon) + AG490 | 80 nmol/L | Not Specified | 34.63 ± 2.57 | [2] |

Table 3: Effects of Bufotalin on Cell Cycle Distribution in Cancer Cell Lines

| Cell Line | Bufotalin Concentration | Treatment Duration | Cell Cycle Phase Arrest | Percentage of Cells in Arrested Phase (%) | Citation |

| MDA-MB-231 (TNBC) | 200 nM, 400 nM, 800 nM, 1000 nM | 72 h | S Phase | Dose-dependent increase | [4] |

| HCC1937 (TNBC) | 200 nM, 400 nM, 800 nM, 1000 nM | 72 h | G2/M Phase | Dose-dependent increase | [4] |

| SW620 (Colon) | 20 nmol/L | Not Specified | G2/M Phase | 36.29 ± 2.11 | [2] |

| MGC803 (Gastric) | 20 nmol/l | Not Specified | M Phase | Not Specified | [5] |

| CAL 27 (Oral) | Not Specified | Not Specified | G0/G1 Phase | Not Specified | [3] |

| Pancreatic Cancer (PANC-1, CFPAC-1) | Not Specified | Not Specified | G2/M Phase | Significant increase | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Bufotalin on cancer cells and calculate the IC50 value.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

Bufotalin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Bufotalin in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of Bufotalin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Bufotalin concentration).

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of Bufotalin concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after Bufotalin treatment.

Materials:

-

Cancer cell lines treated with Bufotalin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with various concentrations of Bufotalin for the desired time. Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Objective: To determine the effect of Bufotalin on cell cycle distribution.

Materials:

-

Cancer cell lines treated with Bufotalin

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with Bufotalin for the desired time. Harvest the cells by trypsinization, and centrifuge at 1,500 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by Bufotalin.

Materials:

-

Cancer cell lysates (from control and Bufotalin-treated cells)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Visualizations

Bufotalin exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

AKT Signaling Pathway

Bufotalin has been shown to inhibit the phosphorylation of AKT, a key regulator of cell survival.[1] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and activation of pro-apoptotic machinery.[1]

References

- 1. Bufotalin enhances apoptosis and TMZ chemosensitivity of glioblastoma cells by promoting mitochondrial dysfunction via AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Jak-STAT3 pathway enhances bufalin-induced apoptosis in colon cancer SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKT serine/threonine protein kinase modulates bufalin-triggered intrinsic pathway of apoptosis in CAL 27 human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bufotalin Suppresses Proliferation and Metastasis of Triple-Negative Breast Cancer Cells by Promoting Apoptosis and Inhibiting the STAT3/EMT Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt is involved in bufalin-induced apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bufalin exerts antitumor effects by inducing cell cycle arrest and triggering apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bufol and Metabolic Regulation: A Review of the Evidence

Bufalin (B1668032): A Potent Modulator of Cellular Metabolism

Bufalin is a digoxin-like cardiotonic steroid that has garnered significant attention for its potent anti-cancer properties. Emerging evidence, however, highlights its intricate involvement in various aspects of cellular metabolism, extending beyond its cytotoxic effects. This technical guide provides an in-depth overview of Bufalin's role in metabolic regulation, focusing on its mechanism of action, effects on key metabolic pathways, and the experimental evidence supporting these findings.

Regulation of Lipid Metabolism

Bufalin has been shown to significantly impact lipid metabolism, particularly through the inhibition of lipid droplet accumulation in macrophages.[2] This effect is crucial in the context of atherosclerosis, where foam cell formation (lipid-laden macrophages) is a key pathological event.

Quantitative Data on Lipid Metabolism Modulation by Bufalin:

| Parameter | Cell Type | Bufalin Concentration (IC50) | Effect | Reference |

| [14C]cholesteryl ester (CE) synthesis from [14C]oleic acid | Mouse Macrophages | 8.6 µM | Inhibition | [2] |

| [14C]cholesteryl ester (CE) synthesis from [14C]cholesterol | Mouse Macrophages | 10 µM | Inhibition | [2] |

| Postlysosomal metabolism of cholesterol to CE | Mouse Macrophages | 13.2 µM | Inhibition | [2] |

Experimental Protocol: Inhibition of Cholesteryl Ester Synthesis

This protocol outlines the methodology used to determine the inhibitory effect of Bufalin on cholesteryl ester synthesis in mouse macrophages, as described by Kobayashi et al. (2013)[2].

-

Cell Culture: Peritoneal macrophages are harvested from mice and cultured in a suitable medium.

-

Radiolabeling: Cells are incubated with either [14C]oleic acid or [14C]cholesterol in the presence of various concentrations of Bufalin.

-

Lipid Extraction: After incubation, cellular lipids are extracted using a chloroform/methanol solvent system.

-

Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the cholesteryl ester fraction.

-

Quantification: The amount of radioactivity incorporated into the cholesteryl ester fraction is measured using a scintillation counter to determine the rate of synthesis and the IC50 value of Bufalin.

Signaling Pathway: Bufalin's Inhibition of Lipid Droplet Formation

References

An In-depth Technical Guide on the Toxicological Profile of Bufalin

Disclaimer: Initial searches for the term "Bufol" did not yield a recognized toxicological profile. The following information is provided for Bufalin , a closely related and well-documented cardiotonic steroid, to serve as a comprehensive example of the requested technical guide.

Introduction

Bufalin is a major active component isolated from the traditional Chinese medicine Chan'su, which is derived from the dried venom of toads such as Bufo bufo gargarizans. It belongs to the family of bufadienolides, which are C-24 steroids characterized by a six-membered lactone ring at the C-17 position. While possessing documented therapeutic potential, particularly in cancer research, Bufalin also exhibits a significant toxicological profile that warrants careful consideration. This guide provides a detailed overview of the known toxicological data, experimental methodologies, and mechanisms of action associated with Bufalin.

Acute Toxicity

The acute toxicity of Bufalin is primarily characterized by its cardiotonic effects, which can lead to cardiac arrhythmias and arrest at high doses. The LD50 (Lethal Dose, 50%) is a key metric for acute toxicity and has been determined in various animal models.

Table 1: Acute Toxicity of Bufalin (LD50)

| Animal Model | Route of Administration | LD50 Value |

|---|---|---|

| Mice | Intraperitoneal (i.p.) | 0.1 - 0.4 mg/kg[1] |

| Rats | Oral | 8-14 mg/kg[2] |

Experimental Protocol: Determination of LD50 (e.g., in Mice)

The determination of the LD50 for Bufalin in mice typically follows a standardized protocol, such as the one outlined by the Organisation for Economic Co-operation and Development (OECD).

-

Animal Selection: Healthy, adult mice of a specific strain (e.g., BALB/c) are selected and acclimatized to laboratory conditions.

-

Dose Preparation: Bufalin is dissolved in a suitable vehicle (e.g., DMSO and saline). A range of doses is prepared based on preliminary range-finding studies.

-

Administration: A fixed number of animals are assigned to each dose group and a control group (vehicle only). The substance is administered via the desired route (e.g., intraperitoneal injection).

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).

-

Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using statistical methods such as Probit analysis.

Cytotoxicity

Bufalin has demonstrated potent cytotoxic effects against a variety of cancer cell lines, which is the basis for its investigation as an anti-cancer agent.[3][4]

Table 2: In Vitro Cytotoxicity of Bufalin (IC50)

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| A549 | Lung Cancer | < 2.5[3] |

| HCT-116 | Colon Cancer | < 2.5[3] |

| SK-Hep-1 | Liver Cancer | < 2.5[3] |

| SKOV3 | Ovarian Cancer | < 2.5[3] |

| NCI-H460 | Lung Cancer | Not specified, but significant cytotoxicity observed |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of Bufalin for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of Bufalin that inhibits cell viability by 50% (IC50) is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for Bufalin's cardiotonic and cytotoxic effects is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells.

Inhibition of Na+/K+-ATPase:

Bufalin binds to the α-subunit of the Na+/K+-ATPase, inhibiting its function.[1] This leads to an increase in intracellular sodium concentration, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger. The elevated intracellular calcium is responsible for the positive inotropic effects on cardiac muscle and can also trigger apoptotic pathways in cancer cells.

Caption: Bufalin's inhibition of Na+/K+-ATPase and downstream effects.

Induction of Apoptosis:

In cancer cells, Bufalin has been shown to induce apoptosis through various signaling pathways, including:

-

Caspase Activation: Bufalin treatment leads to the activation of caspase-3, caspase-8, and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade.[4]

-

Mitochondrial Pathway: It can induce the release of cytochrome c from the mitochondria, leading to the activation of the intrinsic apoptotic pathway.

-

Regulation of Apoptotic Proteins: Bufalin can upregulate pro-apoptotic proteins (e.g., Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2).[5]

Caption: Workflow for investigating Bufalin-induced apoptosis.

Genotoxicity

Currently, there is limited specific information available in the searched literature regarding the genotoxicity of Bufalin. Standard genotoxicity assays would be required to fully characterize this aspect of its toxicological profile.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Exposure: The bacterial strains are exposed to various concentrations of Bufalin, both with and without metabolic activation (S9 fraction from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-